N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Description
N-(4-methylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
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Scientific Research Applications
1. Antioxidant and Antibacterial Agents
N-(4-methylphenyl)-2H-chromene-3-carboxamide derivatives, such as those synthesized through one-pot reactions between salicylaldehydes, substituted acetoacetanilides, and indoles, have demonstrated antioxidant and antibacterial properties. These derivatives, particularly 4c, 4d, 4k, 4l, and 4p, have shown good antioxidant activity, with some also exhibiting effective antibacterial activity against certain strains (Subbareddy & Sumathi, 2017).
2. Chemosensor Development
These compounds have been employed in creating selective fluorescence chemosensors. For example, one study synthesized a chemosensor that exhibited an "on-off-on" fluorescence response toward Cu2+ and H2PO4− ions. This chemosensor was sensitive and selective, with detection limits for Cu2+ determined to be 0.37 μM (Meng et al., 2018).
3. Crystal Structure Analysis
The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been extensively studied. These molecules generally exhibit planar structures and are characterized by anti conformations with respect to the C-N rotamer of the amide, offering insights into their molecular arrangements and potential applications (Gomes et al., 2015).
4. Antimicrobial and Solvatochromism Studies
Derivatives of this compound synthesized under solvent-free conditions have shown promising antibacterial activities against various bacterial strains. Additionally, these compounds exhibit solvatochromic properties, changing their color based on the polarity of the solvent, which can be useful in various chemical and biological applications (Chitreddy & Shanmugam, 2017).
5. Diverse Biological Activities
Various N-(substituted phenyl)-2H-chromene-3-carboxamide derivatives have been synthesized and tested for diverse biological activities. These compounds have demonstrated notable cytotoxicity against various cancer cell lines and significant antioxidant activities. Their interactions with specific protein sites have also been explored through molecular docking studies (Ali et al., 2021).
Properties
IUPAC Name |
N-(4-methylphenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-8-15(9-7-12)18-17(19)14-10-13-4-2-3-5-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYMVBIVNMXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.